2-Fluoro-4-pentylaniline
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Overview
Description
2-Fluoro-4-pentylaniline: is an organic compound with the molecular formula C11H16FN It is a derivative of aniline, where the hydrogen atom at the second position of the benzene ring is replaced by a fluorine atom, and the hydrogen atom at the fourth position is replaced by a pentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-pentylaniline typically involves the following steps:
Nitration: The starting material, 2-fluoroaniline, is nitrated to form 2-fluoro-4-nitroaniline.
Reduction: The nitro group in 2-fluoro-4-nitroaniline is reduced to an amino group, yielding 2-fluoro-4-aminobenzene.
Alkylation: The amino group is then alkylated with pentyl bromide under basic conditions to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reduction step, and phase-transfer catalysts may be employed during the alkylation step to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Fluoro-4-pentylaniline can undergo oxidation reactions to form corresponding quinones or nitroso compounds.
Reduction: The compound can be reduced to form various amines or hydroxy derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like bromine (Br2) for halogenation, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation are typically employed.
Major Products:
Oxidation: Quinones and nitroso compounds.
Reduction: Amines and hydroxy derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry: 2-Fluoro-4-pentylaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of aniline derivatives. It serves as a model compound to investigate the interactions of fluorinated aromatic amines with biological macromolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs with improved pharmacokinetic properties. Fluorine atoms can enhance the metabolic stability and bioavailability of drug molecules, making this compound a valuable building block in drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties make it suitable for use in high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-pentylaniline involves its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom can influence the compound’s electronic properties, enhancing its binding affinity to target proteins. The pentyl group can increase the compound’s lipophilicity, facilitating its penetration through biological membranes.
Molecular Targets and Pathways:
Enzymes: this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: The compound can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
2-Fluoroaniline: Lacks the pentyl group, making it less lipophilic and potentially less bioavailable.
4-Pentylaniline: Lacks the fluorine atom, which may result in lower metabolic stability and reduced biological activity.
2-Fluoro-4-methylaniline: Contains a methyl group instead of a pentyl group, which can affect its chemical reactivity and biological properties.
Uniqueness: 2-Fluoro-4-pentylaniline is unique due to the combined presence of the fluorine atom and the pentyl group. This combination imparts distinct electronic and lipophilic properties, enhancing the compound’s potential for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-fluoro-4-pentylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-2-3-4-5-9-6-7-11(13)10(12)8-9/h6-8H,2-5,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGRIXFVNURJMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C=C1)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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